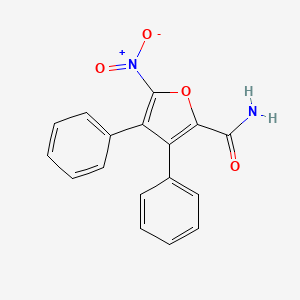

5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide

Description

5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide is a synthetic furanone derivative characterized by a substituted 2(5H)-furanone core with hydroxy(oxido)amino and diphenyl functional groups. Its structure combines a nitroxyamino moiety (-NH(O)OH) at position 5 and aromatic phenyl groups at positions 3 and 4 of the furan ring. This compound is part of the broader class of 2(5H)-furanones, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

77719-94-9 |

|---|---|

Molecular Formula |

C17H12N2O4 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

5-nitro-3,4-diphenylfuran-2-carboxamide |

InChI |

InChI=1S/C17H12N2O4/c18-16(20)15-13(11-7-3-1-4-8-11)14(17(23-15)19(21)22)12-9-5-2-6-10-12/h1-10H,(H2,18,20) |

InChI Key |

DJBRPVCAYZZUSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the hydroxy(oxido)amino group and the diphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide undergoes various chemical reactions, including:

Oxidation: The hydroxy(oxido)amino group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The diphenyl groups contribute to the compound’s stability and ability to interact with various biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound differs from common 2(5H)-furanone derivatives in its substitution pattern. For example:

- 4-Amino-2(5H)-furanones (e.g., derivatives from Lattmann et al. ): These feature an amino group at position 4 instead of the nitroxyamino group. The amino group facilitates hydrogen bonding, whereas the nitroxyamino group introduces redox-active properties.

- 3,4-Dihalo-2(5H)-furanones (e.g., 3,4-dichloro derivatives): Halogen substituents at positions 3 and 4 increase electrophilicity, enhancing reactivity in Michael addition reactions .

Key Findings :

- The diphenyl groups in the target compound likely improve lipophilicity compared to halogenated analogs, enhancing cell membrane penetration .

- The nitroxyamino group may act as a nitric oxide (NO) donor, a mechanism absent in amino- or halo-substituted analogs, suggesting unique applications in vasodilation or oxidative stress modulation.

Biological Activity

5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide is a compound belonging to the furanone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring substituted with hydroxyl and amino groups. This structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

Research indicates that compounds with similar furanone structures exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds in this class often demonstrate significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals effectively.

- Enzyme Inhibition : The inhibition of enzymes such as lipoxygenases and cyclooxygenases has been documented in related compounds, suggesting potential anti-inflammatory properties.

- Anticancer Activity : Some furanone derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Biological Activity Assays

Several studies have assessed the biological activity of this compound and its analogs:

- Antioxidant Studies : A study demonstrated that related furanones possess strong antioxidant capabilities through assays like CUPRAC (cupric acid-reducing antioxidant capacity) .

- Enzyme Inhibition : Research indicated that certain furanone derivatives could inhibit 5-lipoxygenase and cyclooxygenase activities, which are critical in inflammatory pathways .

- Anticancer Activity : In vitro studies on cancer cell lines revealed that compounds similar to this compound could induce apoptosis in pancreatic cancer cells .

Data Table of Biological Activities

| Activity Type | Compound | Assay Method | Result |

|---|---|---|---|

| Antioxidant | 5-(Hydroxy(oxido)amino)-... | CUPRAC | Significant antioxidant activity |

| Enzyme Inhibition | 5-(Hydroxy(oxido)amino)-... | Lipoxygenase Inhibition | IC50 values indicating potency |

| Anticancer | 5-(Hydroxy(oxido)amino)-... | MTT Assay | Induced apoptosis in cancer cells |

Q & A

Q. What are the validated synthetic routes for 5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of substituted furan precursors and subsequent functionalization. Key steps include:

- Oxidative Amination: Use of hydroxylamine derivatives under controlled pH (e.g., acetic acid buffer) to introduce the hydroxy(oxido)amino group .

- Catalytic Systems: Palladium or copper catalysts for coupling phenyl groups, with temperature optimization (60–80°C) to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for isolating the pure compound .

Experimental design tools like factorial design (e.g., 2^k factorial for variables like temperature, catalyst loading, and solvent polarity) can systematically optimize yields .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding interactions (e.g., hydroxy(oxido)amino proton at δ 8.5–9.5 ppm) .

- X-ray Crystallography: Resolves crystal packing and non-covalent interactions (e.g., C–H⋯O or π-π stacking in dihydrofuran analogs) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI+ mode with <5 ppm error) .

- HPLC-PDA: Purity assessment (>98%) using C18 columns and UV detection at λ = 254 nm .

Q. What preliminary biological screening models are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Assays: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

- Anti-inflammatory Activity: Inhibition of COX-1/COX-2 enzymes via fluorometric assays .

Dose-response curves and statistical validation (ANOVA with post-hoc tests) are critical for reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model electron distribution, HOMO-LUMO gaps, and radical scavenging potential .

- Molecular Dynamics (MD) Simulations: Assess solvation effects (e.g., in water/DMSO) and degradation pathways at elevated temperatures .

- Reaction Path Search Algorithms: Tools like GRRM or AFIR to identify intermediates in oxidative environments .

Collaboration with platforms like ICReDD integrates computational predictions with experimental validation .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Meta-Analysis: Systematic review of datasets to identify confounding variables (e.g., cell line specificity, solvent effects) .

- Dose-Dependent Profiling: Separating therapeutic vs. toxic thresholds using segmented regression models .

- Mechanistic Studies: RNA-seq or proteomics to differentiate pathways affected at low vs. high concentrations .

Q. How can advanced reactor designs improve the scalability of synthesis while maintaining stereochemical purity?

Methodological Answer:

- Microreactor Systems: Continuous-flow setups with precise temperature/pH control to enhance mixing and reduce byproducts .

- Membrane Separation: Nanofiltration membranes (MWCO = 300–500 Da) for in-line purification .

- Process Analytical Technology (PAT): Real-time monitoring via Raman spectroscopy or inline NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.